molecular formula C6H12FN B1491351 Cis-3-(fluoromethyl)cyclopentan-1-amine CAS No. 1932138-13-0

Cis-3-(fluoromethyl)cyclopentan-1-amine

Cat. No. B1491351
CAS RN: 1932138-13-0
M. Wt: 117.16 g/mol
InChI Key: MMIAVAWXMGFPKW-RITPCOANSA-N
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Description

Cis-3-(fluoromethyl)cyclopentan-1-amine (FMCPA) is an important cyclic amine that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry. FMCPA has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

Palladium-Catalyzed Allylic Amination in Water

The use of cis, cis, cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane in combination with palladium chloride (PdCl) for catalyzing allylic amination in water is a significant application of cyclopentane derivatives. This catalyst system achieves high turnover numbers, indicating its efficiency in promoting the reaction of allyl acetate with amines like dipropylamine (Feuerstein, Laurenti, Doucet, & Santelli, 2001).

High-Performance Liquid Chromatography for Isomer Separation

The development of a method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using high-performance liquid chromatography (HPLC) showcases another research application. This technique involves pre-column derivatization with chiral reagents and can effectively separate diastereomeric and enantiomeric pairs of these cyclopentane derivatives (Péter & Fülöp, 1995).

Activity Against Malaria Parasites

Research into the activity of synthetic cis-fused cyclopenteno-1,2,4-trioxanes against chloroquine-sensitive and chloroquine-resistant malaria parasites demonstrates the potential of cyclopentane derivatives in medicinal chemistry. These compounds have shown high levels of blood schizontocidal activity in vivo, retaining their effectiveness against various antimalarial-resistant parasite lines (Peters, Robinson, Rossier, Misra, Jefford, & Rossiter, 1993).

Synthesis of Optically Active Vicinal Fluorocyclopentanols and Fluorocyclopentanamines

The enzymatic deracemization process to obtain optically active cis- and trans-2-fluorocyclopentan-1-ols and their subsequent conversion to 2-fluorocyclopentan-1-amines is an innovative application in the field of stereochemistry and pharmaceutical synthesis. This process uses lipases in organic media and demonstrates high enantioselectivities and yields (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).

properties

IUPAC Name

(1S,3R)-3-(fluoromethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-4-5-1-2-6(8)3-5/h5-6H,1-4,8H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIAVAWXMGFPKW-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-3-(fluoromethyl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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